Isothymusin
Overview
Description
Isothymusin is a chemical compound known for its potential inhibitory effects on cancer cell proliferation. It is a dimethoxy, trihydroxy flavone present in plants like Ocimum sanctum and Limnophilla geoffrayi. Research into isothymusin has explored its effects on redox status, cell cytotoxicity, and targets involved in the promotion and progression of cancer cells, demonstrating its antiproliferative and radical scavenging activity (Singh et al., 2020).
Scientific Research Applications
Anticancer Potential
Isothymusin, found in plants like Ocimum sanctum and Limnophilla geoffrayi, has been studied for its anticancer properties. Research has shown that isothymusin can inhibit the proliferation of various cancer cell lines, including leukemia, colon, skin, and breast cancer. It affects key enzymes associated with cancer progression, such as cycloxygenase-2 and lipoxygenase-5, and also targets proliferation markers like cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine-decarboxylase. These findings are supported by both in vitro assays and in silico studies. The compound also displays antioxidant properties, scavenging radicals like DPPH and nitric oxide, and shows a moderate ferric reducing potential. Importantly, toxicity studies indicate a non-mutagenic nature and moderate ocular irritancy, suggesting its potential as a lead for developing more effective anticancer agents (Singh et al., 2020).
Computational Analysis in Anticancer Research
Another study highlighted the application of isothymusin in computational analysis for anticancer activity. In this study, isothymusin was identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is known to induce metastasis in oral squamous cell carcinoma (OSCC) and other cancers. This suggests isothymusin's potential role as a chemotherapeutic agent for treating OSCC, functioning by inhibiting metastasis-inducing proteins (Ariya et al., 2019).
Antimycobacterial and Antioxidant Properties
Isothymusin has also demonstrated antimycobacterial and antioxidant activities. It showed inhibition activity against Mycobacterium tuberculosis and exhibited antioxidant activity against DPPH radical scavenging. This suggests its potential use in treating infections and as an antioxidant agent (Suksamrarn et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)14(21)17(16)23-2/h3-7,18,20-21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGQWWTJYDCLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothymusin | |
CAS RN |
98755-25-0 | |
Record name | Isothymusin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098755250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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